Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Descripción general

Descripción

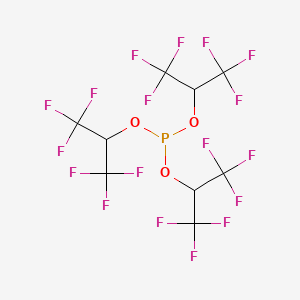

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: is a chemical compound with the molecular formula C9H3F18O3P and a molecular weight of 532.06 g/mol . It is a colorless liquid at room temperature, known for its excellent thermal stability, low reactivity, and unique electronic properties. This compound is widely used in various scientific and industrial applications due to its unique characteristics.

Synthetic Routes and Reaction Conditions:

Reaction of Lithium Salt with Phosphorus Trichloride: The compound can be synthesized by reacting the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3).

Dehydration Reaction: this compound can also be prepared by dehydrating tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate through a controlled dehydration reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and consistency. The process is typically carried out in controlled environments to prevent contamination and ensure safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to its fluorinated structure.

Reduction: Reduction reactions are less common with this compound, given its already reduced state.

Substitution Reactions: It can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation typically results in the formation of phosphoric acid derivatives.

Substitution Products: Substitution reactions can yield a variety of products, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Flame Retardants

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is widely utilized as a flame retardant in various materials:

- Application Areas: Electronics and textiles.

- Benefits: Enhances safety by significantly reducing flammability in products exposed to high temperatures .

Stabilizers in Polymers

This compound serves as an effective stabilizer in polymer formulations:

- Functionality: Improves thermal and oxidative stability.

- Importance: Extends the lifespan of plastic products used in demanding environments .

Pharmaceuticals

In the pharmaceutical industry, this compound acts as an intermediate:

- Role: Facilitates the synthesis of various drug compounds.

- Specific Use: Employed in the preparation of nucleoside H-phosphonates for oligonucleotide synthesis .

Coatings and Sealants

The compound is incorporated into coatings and sealants:

- Properties Enhanced: Resistance to heat and chemicals.

- Industrial Relevance: Suitable for harsh environments encountered in industrial applications .

Detailed Case Studies

Industrial Production Methods

The synthesis of this compound typically involves:

Mecanismo De Acción

The mechanism by which Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite exerts its effects involves its role as a ligand in coordination chemistry. It acts as a sterically hindered, weakly σ-donating, and strongly π-accepting ligand , forming stable complexes with various metal ions. This unique electronic property makes it valuable in catalysis and material science.

Comparación Con Compuestos Similares

Tris(pentafluorophenyl)phosphine: Another phosphorus-based compound with similar fluorinated structure.

Tris(pentafluorophenyl)borane: A boron-based compound with comparable properties.

Tris(trimethylsilyl) borate: A borate compound used in similar applications.

Uniqueness: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite stands out due to its exceptional thermal stability and unique electronic properties, making it more suitable for high-temperature applications and advanced material synthesis compared to its counterparts.

Actividad Biológica

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (TFHP) is a chemical compound characterized by its unique molecular structure and properties. With the molecular formula and a molecular weight of approximately , TFHP is primarily recognized for its applications in nucleic acid chemistry and organic synthesis. This article explores the biological activity of TFHP, focusing on its role as a phosphitylating agent in the synthesis of oligodeoxyribonucleotides, its interactions with biological molecules, and relevant case studies that highlight its significance in research.

TFHP exhibits biological activity primarily through its ability to act as a phosphitylating agent . This characteristic is crucial for the incorporation of phosphonate groups into nucleic acid sequences. The phosphonate modification enhances the stability of oligonucleotides against enzymatic degradation, making them valuable tools in molecular biology and therapeutic applications .

The compound's weak σ-donating and strong π-accepting properties facilitate its interaction with various biological molecules. This interaction is essential for the successful synthesis of modified nucleotides that can be utilized in various biochemical assays and therapeutic applications .

Applications in Nucleic Acid Chemistry

TFHP is employed extensively in the synthesis of oligodeoxyribonucleotides . The following table summarizes its applications:

Case Study 1: Synthesis of Nucleoside H-Phosphonate Units

In a study examining the utility of TFHP in synthesizing nucleoside H-phosphonate units, researchers demonstrated that TFHP could be activated by pyridine to yield reactive intermediates. The synthesis involved treating nucleoside derivatives with TFHP under controlled conditions to produce modified nucleotides suitable for further biochemical studies .

Case Study 2: Comparison with Traditional Methods

Research comparing TFHP with traditional phosphoramidite chemistry highlighted several advantages. TFHP allowed for simplified reaction conditions and improved yields in oligonucleotide synthesis. This study emphasized the versatility of TFHP as a reagent in modern nucleic acid chemistry .

Safety and Hazard Classification

While TFHP has significant applications in research and industry, it is essential to consider safety aspects:

- Hazard Classifications :

- Safety Precautions : Users should employ appropriate personal protective equipment (PPE) when handling this compound due to its irritant properties.

Análisis De Reacciones Químicas

Phosphitylation of Nucleosides

THFP reacts with nucleosides to form deoxyribonucleoside 3′-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units, a critical step in oligonucleotide synthesis. This reaction is catalyzed by bases like triethylamine or N-methylimidazole (Melm) .

Key Observations:

-

Reactivity: Complete conversion of THFP to H-phosphonate diesters within 10 minutes at room temperature (observed via ³¹P-NMR) .

-

Yield: Up to 89% isolated yield for protected dithymidine (3′-5′) phosphonate .

Mechanism:

-

Nucleophilic attack by the 5′-OH group of the nucleoside on the phosphorus center of THFP.

-

Displacement of the hexafluoroisopropyloxy group, forming a phosphite triester intermediate.

Reaction with Sulfenate Esters to Form Phosphoranes

THFP reacts with 1,1,1,3,3,3-hexafluoroisopropyl benzenesulfenate to yield tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)(phenylthio)phosphorane, a hypervalent phosphorus compound .

Reaction Scheme:

Applications:

-

Intermediate in synthesizing sulfur-containing phosphorus ligands.

Role in Flame Retardancy and Polymer Stabilization

While not a direct chemical reaction, THFP’s incorporation into polymers enhances thermal stability (up to 300°C) and flame retardancy via radical scavenging mechanisms .

Key Data:

| Property | Value |

|---|---|

| Thermal Decomposition | >250°C (onset) |

| Oxygen Index | 28–32% (improves flame resistance) |

Propiedades

IUPAC Name |

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOVEPJSFHDSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F18O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318694 | |

| Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66470-81-3 | |

| Record name | 66470-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in nucleic acid chemistry?

A1: this compound is a versatile reagent primarily used for synthesizing oligonucleotides, specifically via the H-phosphonate approach [, , ]. This approach involves using the compound to create deoxyribonucleoside 3'-H-phosphonate units, which are key building blocks for oligonucleotide synthesis.

Q2: How does this compound compare to other phosphitylating agents in oligonucleotide synthesis?

A2: Compared to traditional phosphoramidite chemistry, this compound offers a simplified one-step activation process on solid supports using N-methylimidazole []. This is advantageous over both the phosphite and H-phosphonate approaches, which require additional steps.

Q3: Beyond oligonucleotide synthesis, are there other applications for this compound?

A3: Yes, this compound has been successfully employed in synthesizing sugar-modified nucleoside 5′-hydrogenphosphonates []. These modified nucleosides are valuable tools for various biological and medicinal chemistry applications.

Q4: Are there any specific advantages of using this compound in terms of reaction conditions?

A4: One of the key benefits is the mild reaction conditions required for this compound to react with deoxyribonucleosides []. The reaction proceeds efficiently with a catalytic amount of triethylamine, minimizing the risk of unwanted side reactions.

Q5: What are the essential physical properties and safety information regarding this compound?

A5: This compound is a colorless liquid with a boiling point of 130°C and a density of 1.69 g/mL []. It should be handled with care, avoiding contact with skin, eyes, and inhalation. Standard safety protocols for handling air-sensitive and moisture-sensitive chemicals should be followed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.